6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine
Overview
Description
6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2. It is a brominated derivative of pyrrolopyridine, characterized by a fused pyrrole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine typically involves the bromination of pyrrolo[3,2-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with metal organic reagents or metal-like organic reagents under the action of metal palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling: Reagents include palladium catalysts, boronic acids, and organostannanes.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, cross-coupling with boronic acids can yield various arylated derivatives, which are valuable intermediates in drug synthesis .
Scientific Research Applications
6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in the development of probes for studying biological pathways and targets.
Material Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine largely depends on its derivatives and their specific targets. For instance, derivatives targeting fibroblast growth factor receptors (FGFRs) inhibit the FGFR signaling pathway, which is crucial in various types of tumors. These compounds bind to the ATP-binding site of FGFRs, preventing their activation and subsequent signaling .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Another brominated pyrrolopyridine with similar chemical properties but different biological activities.
6-Bromo-1H-benzimidazole: Shares the brominated heterocyclic structure but with a benzimidazole core.
Uniqueness
6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine is unique due to its specific ring fusion and bromine substitution, which confer distinct reactivity and biological activity profiles. Its ability to undergo diverse chemical reactions and serve as a versatile building block in medicinal chemistry highlights its importance .
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-5-3-7-6(10-4-5)1-2-9-7/h3-4,9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRKDOWDMXGMJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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